molecular formula C30H27N5O5S B2592627 ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate CAS No. 443354-36-7

ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate

Cat. No. B2592627
M. Wt: 569.64
InChI Key: DDBRMBLUOFVKFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for your compound, I found a related synthesis process. For instance, the compound N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide was prepared by reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent2.



Chemical Reactions Analysis

Again, specific reactions involving your compound aren’t available. However, indole derivatives are known to participate in a variety of chemical reactions, including multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without specific information on your compound, it’s difficult to provide an accurate analysis.


Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds structurally related to "ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate" have been extensively studied. These compounds are synthesized through various chemical reactions and characterized using techniques such as FT-IR, FT-Raman, and molecular docking studies. The studies focus on understanding the stability, charge delocalization, and molecular electrostatic potential of these compounds to explore their potential applications further (El-Azab et al., 2016).

Antibacterial and Antifungal Activities

Research has also delved into the antimicrobial properties of quinazoline derivatives. For instance, certain synthesized compounds have shown promising antibacterial and antifungal activities against various microorganisms. This opens up potential applications in developing new antimicrobial agents that can address drug-resistant infections (Desai et al., 2007).

Cytotoxic Evaluation

Some derivatives exhibit cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents. These studies involve synthesizing novel hexahydroquinoline derivatives containing benzofuran moiety and evaluating their in vitro cytotoxic effects. The goal is to identify compounds with potent inhibitory effects against cancer cell growth, which could lead to the development of new cancer therapies (El-Deen et al., 2016).

Molecular Docking and Biological Potentials

Molecular docking studies are conducted to understand the interaction between these compounds and biological targets. These studies help in identifying potential inhibitory activities against specific enzymes or receptors, laying the groundwork for the development of novel drugs with targeted therapeutic effects (Borik et al., 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Some indole derivatives are known to have medicinal properties, but they could also have potential side effects5.


Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound, as well as optimization of its synthesis process. The potential of indole and quinazolinone derivatives in drug discovery is vast, given their wide range of biological activities1.


Please note that this is a general analysis based on the structural components of your compound. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed. If you have access to a chemical database or a scientific advisor, they might be able to provide more specific information.


properties

IUPAC Name

ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N5O5S/c1-2-40-29(39)19-11-14-21(15-12-19)32-27(37)18-41-30-33-25-10-6-4-8-23(25)28(38)35(30)34-26(36)16-13-20-17-31-24-9-5-3-7-22(20)24/h3-12,14-15,17,31H,2,13,16,18H2,1H3,(H,32,37)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBRMBLUOFVKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[[2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate

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